molecular formula C16H20F2N2O2S B2914749 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(morpholino)methanone CAS No. 1706222-71-0

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(morpholino)methanone

Cat. No. B2914749
CAS RN: 1706222-71-0
M. Wt: 342.4
InChI Key: BWEBDYANZDNRNE-UHFFFAOYSA-N
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Description

This compound contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. It also has a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached, and a morpholino group, which is a six-membered ring containing one nitrogen atom and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluorophenyl and morpholino groups, as well as the thiazepane ring. Fluorine atoms are highly electronegative, which could make the compound reactive. The morpholino group might participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and reactivity .

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2S/c17-12-1-2-14(18)13(11-12)15-3-4-19(7-10-23-15)16(21)20-5-8-22-9-6-20/h1-2,11,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEBDYANZDNRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(morpholino)methanone

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